molecular formula C21H20N2O7S B2404437 Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-02-0

Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2404437
CAS No.: 899728-02-0
M. Wt: 444.46
InChI Key: ANJTVESJPUZIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a sulfonyloxy substituent at position 4, an o-tolyl group at position 1, and an ethyl carboxylate at position 3. The sulfonyloxy group (4-methoxyphenylsulfonyloxy) is a polar, electron-withdrawing moiety that may enhance reactivity as a leaving group, while the o-tolyl substituent introduces steric hindrance due to its ortho-methyl group. Crystallographic data for this compound, if available, would likely be refined using programs like SHELXL , with validation methods such as those described by Spek .

Properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O7S/c1-4-29-21(25)20-18(30-31(26,27)16-11-9-15(28-3)10-12-16)13-19(24)23(22-20)17-8-6-5-7-14(17)2/h5-13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJTVESJPUZIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a synthetic compound with potential biological activity. This article reviews its biological properties, focusing on antimicrobial activity, cytotoxicity, and other pharmacological effects based on recent research findings.

Chemical Structure

The compound features a complex structure characterized by a dihydropyridazine core substituted with various functional groups, including a methoxyphenyl sulfonate. This unique arrangement is believed to contribute to its biological efficacy.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. In vitro evaluations have demonstrated its effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, with some derivatives showing MICs as low as 0.22 μg/mL .

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.300.60

Cytotoxicity

The cytotoxic effects of the compound were evaluated using standard assays, revealing low toxicity profiles. Hemolytic activity was minimal, with % lysis ranging from 3.23% to 15.22%, indicating a favorable safety margin compared to known toxic agents .

The mechanism underlying the antimicrobial action appears to involve inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial replication and metabolism. The compound exhibited IC50 values of 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, suggesting potent enzyme inhibition capabilities .

Case Studies

One notable case study involved the synthesis and evaluation of various derivatives of the compound, which were tested for their biological activities in a series of assays:

  • Synthesis : The derivatives were synthesized through multi-step reactions involving key intermediates.
  • Evaluation : Each derivative was subjected to antimicrobial testing and cytotoxicity assays.
  • Findings : Derivative 7b emerged as the most potent variant with superior antimicrobial and cytotoxic profiles compared to other tested compounds.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. Key areas of application include:

Antitumor Activity

Research indicates that compounds similar to Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate demonstrate significant antitumor properties. Specifically, derivatives have been shown to inhibit critical cancer pathways such as BRAF(V600E) and EGFR, which are pivotal in various cancers including melanoma and lung cancer.

Case Study: Antitumor Effects

In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives were tested for cytotoxicity. The results indicated that certain derivatives exhibited enhanced efficacy when combined with doxorubicin, suggesting a potential synergistic effect .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory capabilities. Similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, indicating potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented extensively. Studies have demonstrated significant activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis routes and structure-activity relationships is crucial for optimizing the biological efficacy of this compound.

Synthetic Route Overview

The synthesis typically involves multi-step reactions starting from readily available precursors:

  • Starting Materials : Commonly used precursors include substituted phenols and sulfonic acids.
  • Key Steps :
    • Formation of the dihydropyridazine core.
    • Introduction of sulfonate groups.
    • Final esterification to yield the target compound.
StepDescription
1Formation of the dihydropyridazine core from appropriate precursors.
2Introduction of sulfonate groups to enhance biological activity.
3Esterification to yield this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural similarities with several pyridazine derivatives, differing primarily in substituents at positions 1, 3, and 4. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Comparable Pyridazine Derivatives

Compound Name Substituent at Position 1 Substituent at Position 4 Ester Group (Position 3) Molecular Formula Molecular Weight (g/mol)
Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate o-tolyl (C₆H₄CH₃-2) 4-methoxyphenylsulfonyloxy (SO₂OC₆H₄OMe) Ethyl (COOEt) C₂₃H₂₃N₂O₇S* ~486.50†
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate Phenyl Butylsulfanyl (SC₄H₉) Ethyl (COOEt) C₁₇H₂₀N₂O₃S 332.42
Ethyl 4-(cyclohexylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate Phenyl Cyclohexylsulfanyl (SC₆H₁₁) Ethyl (COOEt) C₁₉H₂₂N₂O₃S 358.45
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate 3-(Trifluoromethyl)phenyl 2-methoxy-2-oxoethylsulfanyl (SCH₂COOMe) Methyl (COOMe) C₁₆H₁₃F₃N₂O₅S 402.35

*Estimated based on substituent summation.
†Calculated using atomic masses (C:12.01, H:1.01, N:14.01, O:16.00, S:32.07).

Key Differences and Implications

Position 1 Substituents: The o-tolyl group in the target compound introduces steric hindrance compared to phenyl or 3-(trifluoromethyl)phenyl in others.

Position 4 Substituents :

  • The sulfonyloxy group (SO₂O-) in the target compound is more polar and reactive than sulfanyl (S-) groups in analogs . This could increase solubility in polar solvents or susceptibility to nucleophilic substitution reactions.

Ester Groups :

  • Ethyl vs. methyl esters influence lipophilicity; ethyl esters generally enhance membrane permeability in drug design.

Crystallographic Analysis :

  • Structural studies of these compounds likely employ SHELX programs for refinement and validation protocols . The o-tolyl group’s steric effects might lead to distinct puckering parameters in the pyridazine ring, as defined by Cremer and Pople .

Q & A

Q. What are the recommended synthetic strategies for this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the pyridazine core followed by sulfonylation. A common approach includes:

  • Step 1 : Condensation of substituted hydrazines with β-keto esters to form the dihydropyridazine ring .
  • Step 2 : Sulfonylation using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or DMAP) to introduce the sulfonyloxy group .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallization (ethanol/water) . Key challenges include optimizing reaction time and temperature to prevent decomposition of the sulfonate intermediate .

Q. What safety precautions are critical when handling this compound?

While specific hazard data for this compound is limited, analogous sulfonate esters require:

  • PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as sulfonates may release toxic fumes upon decomposition .
  • Storage : In airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis .

Q. Which analytical techniques are essential for characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and assess purity. Use 2D techniques (HSQC, HMBC) to resolve overlapping signals .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular weight and detect impurities .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve steric effects from the o-tolyl group .

Advanced Research Questions

Q. How can conflicting spectroscopic data during characterization be resolved?

Discrepancies in NMR or IR data often arise from dynamic effects (e.g., tautomerism) or crystal packing. Mitigation strategies include:

  • Variable-Temperature NMR : To identify conformational changes or hydrogen bonding .
  • DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate assignments .
  • Single-Crystal XRD : Resolve ambiguities in substituent orientation, as demonstrated for related dihydropyridazines .

Q. What methods optimize the sulfonylation step for higher yields?

Yield improvements focus on:

  • Catalyst Screening : DMAP or triethylamine to enhance nucleophilicity of the pyridazine oxygen .
  • Solvent Optimization : Anhydrous dichloromethane or THF to minimize hydrolysis .
  • Reaction Monitoring : TLC or in-situ IR to track intermediate formation and adjust stoichiometry . Recent studies report yields >75% when using slow reagent addition at 0°C .

Q. How do steric effects from the o-tolyl group influence reactivity?

The ortho-methyl group introduces steric hindrance, which:

  • Slows Sulfonylation : Requires longer reaction times compared to para-substituted analogs .
  • Affects Crystal Packing : XRD data for similar compounds show distorted dihedral angles (e.g., 15–25° between pyridazine and aryl rings), impacting solubility . Computational modeling (DFT) can predict steric clashes and guide derivatization for improved reactivity .

Q. What degradation pathways are observed under acidic/basic conditions?

  • Acidic Hydrolysis : Cleavage of the sulfonyloxy group, forming 4-methoxyphenylsulfonic acid and a pyridazinone byproduct .
  • Basic Conditions : Ester hydrolysis of the ethyl carboxylate, generating a carboxylic acid derivative . Stability studies (HPLC monitoring at pH 1–13) recommend neutral buffers for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.